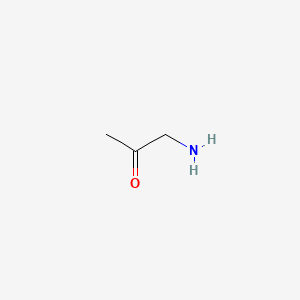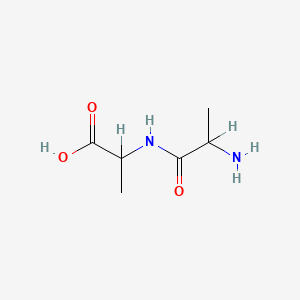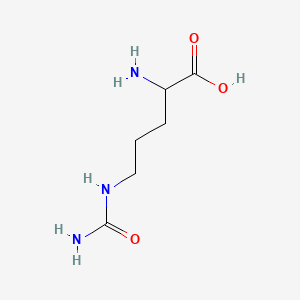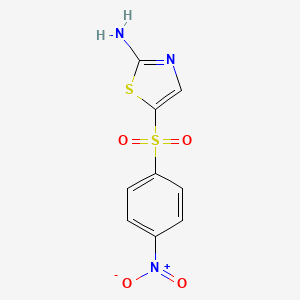
Tris(trifluoroacetoxy)borane
Overview
Description
Synthesis Analysis
The synthesis of borane compounds, including Tris(trifluoromethyl)borane carbonyl, often involves the solvolysis of potassium salts in concentrated sulfuric acid or the reaction of boron tribromide with specific organofluorine compounds (Finze, Bernhardt, Terheiden, Berkei, Willner, Christen, Oberhammer, Aubke, 2002). These methods highlight the adaptability of borane chemistry to generate various boron-based reagents under controlled conditions.
Molecular Structure Analysis
The molecular structure of borane compounds is characterized by the central boron atom bonded to various substituents, which significantly influence the reactivity and stability of the compound. For example, Tris(trifluoromethyl)borane carbonyl demonstrates a unique C3 symmetry in the gas phase, which is slightly altered in the solid state due to the rotation of CF3 groups, affecting bond lengths and vibrational spectra (Finze et al., 2002).
Chemical Reactions and Properties
Boranes are known for their role as catalysts in various chemical reactions, including hydrometallation, alkylation, and the stabilization of less favored tautomeric forms through adduct formation (Erker, 2005). Their strong Lewis acidity enables them to catalyze or mediate a wide range of organic transformations, demonstrating the chemical versatility of borane compounds.
Physical Properties Analysis
The physical properties of borane derivatives, such as volatility, solubility, and thermal stability, are closely tied to their molecular structure. For instance, Tris(trifluoromethyl)borane carbonyl is a colorless liquid that decomposes slowly at room temperature, with its gas-phase stability being notably lower than in the solid state (Finze et al., 2002). These properties are crucial for their handling and application in synthetic chemistry.
Chemical Properties Analysis
The chemical properties of boranes, such as reactivity towards nucleophiles, are influenced by the electron-withdrawing effects of their substituents. Tris(trifluoromethyl)borane carbonyl, for example, exhibits varying reactivity patterns depending on the nucleophilicity of the reagent, demonstrating the nuanced behavior of boranes in chemical reactions (Finze et al., 2002).
Scientific Research Applications
Catalytic and Reactive Applications :
- Tris(pentafluorophenyl)borane is widely recognized for its role in homogeneous Ziegler-Natta chemistry and as a catalyst in various reactions, including hydrometallation, alkylations, and aldol-type reactions. It also catalyzes tautomerizations and stabilizes less favored tautomeric forms, facilitating unusual reactions of early metal acetylide complexes (Erker, 2005).
Synthesis of Oxygenated Heterocycles :
- This compound has been effectively used as a catalyst for the alkylation of 1,3-dicarbonyl compounds using benzylic alcohols, leading to the synthesis of various oxygenated heterocycles, including furans, 4H-chromenes, and furanocoumarins (Reddy, Vijaykumar, & Grée, 2010).
Polymerization Catalyst :
- It has been used to lower the ring-opening polymerization temperature of 1,3-benzoxazines, acting rapidly and enhancing the thermal properties of resulting polybenzoxazines (Arslan, Kiskan, & Yagcı, 2018).
Mechanistic Insights in Chemical Reactions :
- Tris(pentafluorophenyl)borane has been integral to understanding the mechanism of bond activation in hydrosilylation chemistry and its application in hydrogen activation, which is crucial for organic and inorganic chemists (Piers, Marwitz, & Mercier, 2011).
Application in Hydroboration Reactions :
- It has shown remarkable catalytic activity in the hydroboration of imines and has been compared with other Lewis acidic boranes for its reactivity and mechanism (Yin, Soltani, Melen, & Oestreich, 2017).
Siloxane Synthesis :
- The borane is used in the synthesis of various siloxane products, demonstrating its versatility and significance in siloxane chemistry (Gao, Battley, & Leitao, 2022).
Friedel-Crafts Reactions :
- It has been an efficient catalyst in Friedel-Crafts reactions, aiding in the synthesis of unsymmetrical triarylmethanes (Thirupathi, Neupane, & Lee, 2011).
Guanylation Reactions of Amines :
- Tris(pentafluorophenyl)borane has been effectively used in the guanylation of amines with carbodiimide under mild conditions (Antiñolo et al., 2016).
Improving Power Capabilities of Lithium-Ion Batteries :
- It has been investigated as an additive in lithium-ion batteries to improve power capabilities and cycling performance (Chen & Amine, 2006).
Activation of H2 by Lewis Pairs :
- It forms 'frustrated Lewis pairs' capable of cleaving H2, which is a novel and practical application in chemical synthesis (Herrington, Thom, White, & Ashley, 2012).
Safety and Hazards
Mechanism of Action
Target of Action:
BTFA primarily targets organic compounds containing functional groups such as aldehydes, ketones, and imines. Its role is to facilitate 1,2-hydroboration reactions, particularly with these substrates .
Mode of Action:
When BTFA encounters an unsaturated substrate (e.g., alkenes or alkynes), it forms a complex with the substrate’s π-electron system. This interaction activates the boron center, allowing it to act as a Lewis acid. The boron atom accepts an electron pair from the substrate, leading to the addition of a boron hydride (H-B) across the double or triple bond. The resulting boron-substrate adduct undergoes further transformations, ultimately yielding the hydroborated product .
Action Environment:
Environmental factors play a crucial role in BTFA’s efficacy and stability:
properties
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]boranyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BF9O6/c8-4(9,10)1(17)20-7(21-2(18)5(11,12)13)22-3(19)6(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBHKBKGKCDGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BF9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188536 | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trifluoroacetoxy)borane | |
CAS RN |
350-70-9 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, anhydride with boric acid (H3BO3) (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tris(trifluoroacetoxy)borane and what is it primarily used for in organic chemistry?
A1: Tris(trifluoroacetoxy)borane (CAS number: 350-70-9) is a mild Lewis acid often employed in organic synthesis. [] It acts as a catalyst in various organic reactions due to its ability to coordinate with electron-rich species. [] A notable application is its use in the synthesis of 1,1,1-Trifluoro-2,2,2-triarylethanes and 2,2,2-Trifluoro-1,1-diarylethanols. [, ]
Q2: What are the safety precautions associated with handling Tris(trifluoroacetoxy)borane?
A2: Tris(trifluoroacetoxy)borane is an extremely corrosive substance that requires careful handling. It poses significant risks to the eyes and skin, and ingestion can lead to severe internal injuries. [] Moreover, its vapors are toxic and irritating. [] It's crucial to handle this compound exclusively within a well-ventilated fume hood to minimize exposure risks.
Q3: Are there any known synthetic applications of Tris(trifluoroacetoxy)borane specifically involving trifluoromethyl groups?
A3: Yes, Tris(trifluoroacetoxy)borane has proven valuable in synthesizing compounds containing trifluoromethyl groups. Specifically, it facilitates the synthesis of 1,1,1-Trifluoro-2,2,2-triarylethanes and 2,2,2-Trifluoro-1,1-diarylethanols. [, ] The presence of the trifluoromethyl group in these molecules can significantly impact their chemical and biological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



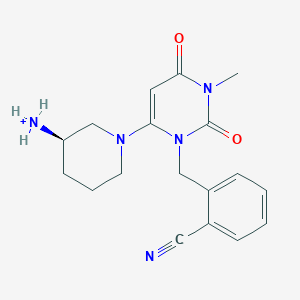
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
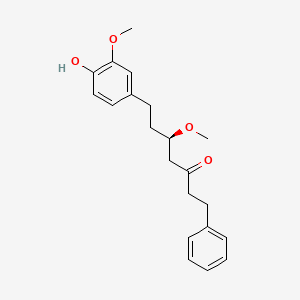
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
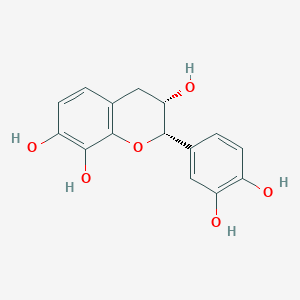
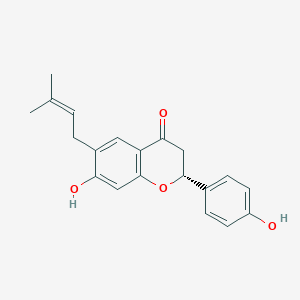
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
